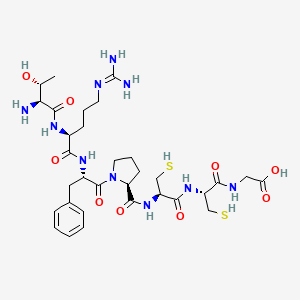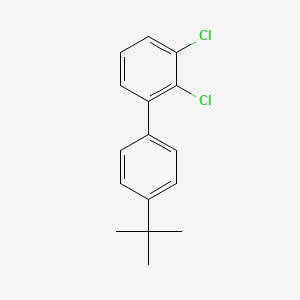![molecular formula C24H34O4Si2 B12542320 1,2-Bis[2-(dimethylethoxysilyl)-5-methoxyphenyl]ethyne CAS No. 664323-44-8](/img/structure/B12542320.png)
1,2-Bis[2-(dimethylethoxysilyl)-5-methoxyphenyl]ethyne
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Bis[2-(dimethylethoxysilyl)-5-methoxyphenyl]ethyne is an organosilicon compound characterized by the presence of ethyne (acetylene) groups and siloxane functionalities
Métodos De Preparación
The synthesis of 1,2-Bis[2-(dimethylethoxysilyl)-5-methoxyphenyl]ethyne typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2-(dimethylethoxysilyl)-5-methoxyphenyl derivatives.
Coupling Reaction: These derivatives are then subjected to a coupling reaction, often using palladium-catalyzed Sonogashira coupling, to form the ethyne linkage between two phenyl rings.
Reaction Conditions: The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, at elevated temperatures (around 60-80°C) and may require the use of a base like triethylamine.
Análisis De Reacciones Químicas
1,2-Bis[2-(dimethylethoxysilyl)-5-methoxyphenyl]ethyne can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or ozone, leading to the formation of silanol groups.
Reduction: Reduction reactions can be performed using hydrides such as lithium aluminum hydride, converting siloxane groups to silane groups.
Substitution: The ethyne linkage allows for substitution reactions, where different functional groups can be introduced, enhancing the compound’s versatility.
Aplicaciones Científicas De Investigación
1,2-Bis[2-(dimethylethoxysilyl)-5-methoxyphenyl]ethyne has several applications in scientific research:
Materials Science: It is used in the synthesis of advanced polymers and coatings, providing enhanced thermal stability and mechanical properties.
Biology and Medicine: The compound’s unique structure allows for its use in drug delivery systems and as a component in biomedical devices.
Industry: It is employed in the production of high-performance materials, such as adhesives and sealants, due to its excellent bonding properties.
Mecanismo De Acción
The mechanism of action of 1,2-Bis[2-(dimethylethoxysilyl)-5-methoxyphenyl]ethyne involves its ability to form strong covalent bonds with various substrates. The siloxane groups can interact with hydroxyl groups on surfaces, leading to the formation of stable siloxane linkages. This property is particularly useful in the development of coatings and adhesives, where strong adhesion is required.
Comparación Con Compuestos Similares
1,2-Bis[2-(dimethylethoxysilyl)-5-methoxyphenyl]ethyne can be compared with other similar compounds, such as:
1,2-Bis(trimethylsiloxy)ethane: This compound also contains siloxane groups but lacks the ethyne linkage, making it less versatile in terms of functionalization.
1,2-Bis(diphenylphosphino)ethane: While this compound is used as a ligand in coordination chemistry, it does not possess the same adhesive properties as this compound.
1,2-Bis(2,2′-bipyridyl-6-yl)ethyne: This compound has a similar ethyne linkage but is primarily used in coordination chemistry and catalysis, rather than in materials science.
Propiedades
Número CAS |
664323-44-8 |
|---|---|
Fórmula molecular |
C24H34O4Si2 |
Peso molecular |
442.7 g/mol |
Nombre IUPAC |
ethoxy-[2-[2-[2-[ethoxy(dimethyl)silyl]-5-methoxyphenyl]ethynyl]-4-methoxyphenyl]-dimethylsilane |
InChI |
InChI=1S/C24H34O4Si2/c1-9-27-29(5,6)23-15-13-21(25-3)17-19(23)11-12-20-18-22(26-4)14-16-24(20)30(7,8)28-10-2/h13-18H,9-10H2,1-8H3 |
Clave InChI |
KBVOSVZRNVCIAR-UHFFFAOYSA-N |
SMILES canónico |
CCO[Si](C)(C)C1=C(C=C(C=C1)OC)C#CC2=C(C=CC(=C2)OC)[Si](C)(C)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Carbamic acid, [4-(butoxyphosphinyl)phenyl]-, 1,1-dimethylethyl ester](/img/structure/B12542250.png)
![1-[Difluoro(methylsulfanyl)methyl]naphthalene](/img/structure/B12542253.png)
![Diethyl {[4-(1,3-benzoxazol-2-yl)phenoxy]methyl}phosphonate](/img/structure/B12542255.png)


![(2S)-2-{(2-Fluorophenyl)[(2-methoxyphenyl)sulfanyl]methyl}morpholine](/img/structure/B12542275.png)
![Diethyl (2-aminobicyclo[2.2.1]heptan-2-yl)phosphonate](/img/structure/B12542287.png)

![Phosphonic acid, [(hydroxyamino)-3-pyridinylmethyl]-, dimethyl ester](/img/structure/B12542294.png)

![3-[(2-Azidophenyl)methylidene]-4-oxopentanenitrile](/img/structure/B12542309.png)
![5,6,11-Trimethyl-9-[(prop-2-yn-1-yl)oxy]-6H-pyrido[4,3-b]carbazole](/img/structure/B12542313.png)


